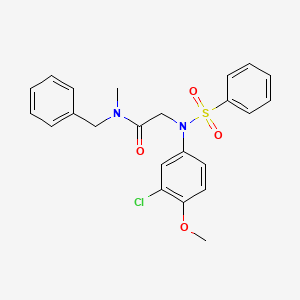![molecular formula C17H17BrN2O5S B3454435 methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate CAS No. 333458-93-8](/img/structure/B3454435.png)
methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Vue d'ensemble
Description
Methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoates and has been extensively studied for its anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
Methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB and IKKβ, respectively. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cancer. Its activation leads to the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it exerts its transcriptional activity. In addition, this compound inhibits the activity of IKKβ, a kinase that plays a crucial role in the survival of cancer cells. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. In addition, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of IKKβ. However, the exact biochemical and physiological effects of this compound are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments. It is a potent inhibitor of NF-κB and IKKβ, which makes it a valuable tool for studying the role of these proteins in inflammation and cancer. In addition, it has been shown to have low toxicity in various in vitro and in vivo models, which makes it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. In addition, it has a short half-life in vivo, which limits its therapeutic potential.
Orientations Futures
Methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several potential future directions. It has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models, which makes it a promising compound for the development of new therapeutics. However, further studies are needed to investigate its exact biochemical and physiological effects and to optimize its pharmacokinetic properties. In addition, this compound has been shown to have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which makes it a valuable compound for future research.
Applications De Recherche Scientifique
Methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cancer. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of IKKβ, a kinase that plays a crucial role in the survival of cancer cells.
Propriétés
IUPAC Name |
methyl 2-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c1-25-17(22)14-8-3-4-9-15(14)19-16(21)11-20(26(2,23)24)13-7-5-6-12(18)10-13/h3-10H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQTNDTJQMPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149262 | |
| Record name | Methyl 2-[[2-[(3-bromophenyl)(methylsulfonyl)amino]acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333458-93-8 | |
| Record name | Methyl 2-[[2-[(3-bromophenyl)(methylsulfonyl)amino]acetyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333458-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[2-[(3-bromophenyl)(methylsulfonyl)amino]acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



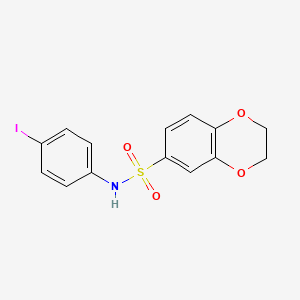
![N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3454362.png)
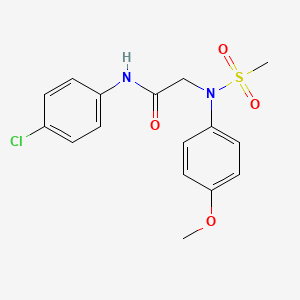
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3454371.png)
![N~1~-benzyl-N~2~-(2,4-dimethoxyphenyl)-N~1~-methyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3454373.png)

![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3454390.png)
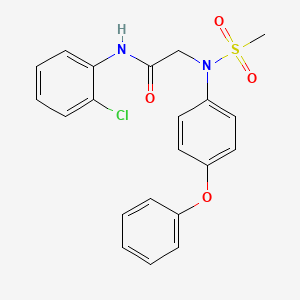
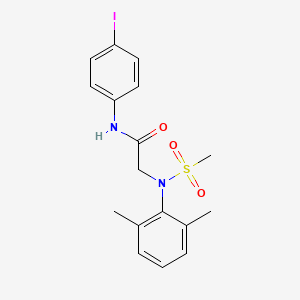
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3454410.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3454418.png)

